

# Cyclosulfamuron: A Technical Safety and Hazard Review

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## Compound of Interest

Compound Name: Cyclosulfamuron

Cat. No.: B145574

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cyclosulfamuron** is a sulfonylurea herbicide used for the control of broadleaf weeds and sedges in cereal and rice crops.<sup>[1]</sup> As with any chemical compound intended for widespread environmental application, a thorough understanding of its safety and hazard profile is crucial for risk assessment and the development of safe handling and application protocols. This technical guide provides a comprehensive overview of the available safety and hazard information for **cyclosulfamuron**, with a focus on mammalian and ecotoxicological endpoints. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## Chemical and Physical Properties

Property	Value
Chemical Name	1-[[2-(cyclopropanecarbonyl)phenyl]sulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea
CAS Number	136849-15-5
Molecular Formula	C <sub>17</sub> H <sub>19</sub> N <sub>5</sub> O <sub>6</sub> S
Molecular Weight	421.4 g/mol
Appearance	White crystalline solid
Water Solubility	25 mg/L at 20°C
Vapor Pressure	4.9 x 10 <sup>-9</sup> mPa at 25°C
LogP (Kow)	2.2 at 25°C

## Toxicological Profile

The available toxicological data for **cyclosulfamuron** is summarized below. It is important to note that comprehensive data from regulatory bodies such as the European Food Safety Authority (EFSA) or the United States Environmental Protection Agency (US EPA) are not readily available in the public domain. Much of the available information is derived from safety data sheets (SDS) and pesticide databases, which often lack detailed experimental protocols and comprehensive long-term study results.

## Acute Toxicity

**Cyclosulfamuron** exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in mammalian studies.

Endpoint	Species	Route	Value	Classification
LD <sub>50</sub>	Rat	Oral	> 5000 mg/kg bw	Low toxicity
LD <sub>50</sub>	Rabbit	Dermal	> 2000 mg/kg bw	Low toxicity
LC <sub>50</sub>	Rat	Inhalation (4h)	> 5.2 mg/L	Low toxicity

## Irritation and Sensitization

Endpoint	Species	Result	Classification
Eye Irritation	Rabbit	Irritating	GHS Category 2A
Skin Irritation	Rabbit	Non-irritating	-
Skin Sensitization	Guinea Pig	Not a sensitizer	-

## Sub-chronic, Chronic Toxicity, and Carcinogenicity

Detailed public data from sub-chronic, chronic, and carcinogenicity studies on **cyclosulfamuron** are limited. For a comprehensive safety assessment, these studies are essential to determine the No-Observed-Adverse-Effect-Level (NOAEL) and to assess the potential for long-term adverse health effects, including cancer.

In the absence of specific data for **cyclosulfamuron**, it is informative to consider the toxicological profile of other sulfonylurea herbicides. For some compounds in this class, the primary target organs for toxicity after repeated exposure include the urinary tract, liver, and hematopoietic system.

## Genotoxicity

The genotoxic potential of **cyclosulfamuron** has been evaluated in a limited number of studies.

Assay	System	Result
Ames Test (Bacterial Reverse Mutation)	<i>S. typhimurium</i>	Negative
In vitro Mammalian Cell Gene Mutation Assay	-	Data not available
In vivo Mammalian Erythrocyte Micronucleus Test	-	Data not available

While the Ames test was negative, a complete assessment of genotoxicity requires a battery of in vitro and in vivo tests to investigate different endpoints, including gene mutations, chromosomal aberrations, and DNA damage.

## Reproductive and Developmental Toxicity

Publicly available data from reproductive and developmental toxicity studies for **cyclosulfamuron** are not available. Standard assessments would include a two-generation reproductive toxicity study in rats and prenatal developmental toxicity studies in rats and rabbits to evaluate potential effects on fertility, reproduction, and embryonic/fetal development.

## Neurotoxicity

Specific neurotoxicity studies for **cyclosulfamuron** are not publicly available. A comprehensive evaluation would typically involve acute and subchronic neurotoxicity studies in rodents to assess potential effects on the nervous system.

## Acceptable Daily Intake (ADI) and Acceptable Operator Exposure Level (AOEL)

Due to the lack of comprehensive chronic toxicity and developmental/reproductive toxicity data, an official Acceptable Daily Intake (ADI) for **cyclosulfamuron** has not been established by major regulatory bodies. Similarly, an Acceptable Operator Exposure Level (AOEL), which is crucial for ensuring the safety of individuals handling the pesticide, has not been determined.

## Mode of Action and Toxicological Pathways

The primary mode of action of **cyclosulfamuron** in plants is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).



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Caption: **Cyclosulfamuron**'s herbicidal mode of action via ALS inhibition.

Mammals also possess the ALS enzyme, but it is generally considered that the affinity of sulfonylurea herbicides for the mammalian enzyme is significantly lower than for the plant enzyme, which contributes to their selective toxicity. However, at high doses, inhibition of mammalian ALS could potentially lead to downstream effects. The toxicological relevance of ALS inhibition in mammals and the potential for other off-target effects that could lead to adverse outcomes are areas that require further investigation.

## Environmental Fate and Ecotoxicology

### Environmental Fate

Parameter	Value/Description
Soil Persistence (DT <sub>50</sub> )	1-30 days (aerobic)
Mobility in Soil	Low to moderate
Hydrolysis	Stable at pH 7 and 9, hydrolyzes at pH 5
Photolysis	Stable
Bioaccumulation Potential	Low

**Cyclosulfamuron** is not considered to be persistent in the environment and has a low potential to leach into groundwater.

### Ecotoxicology

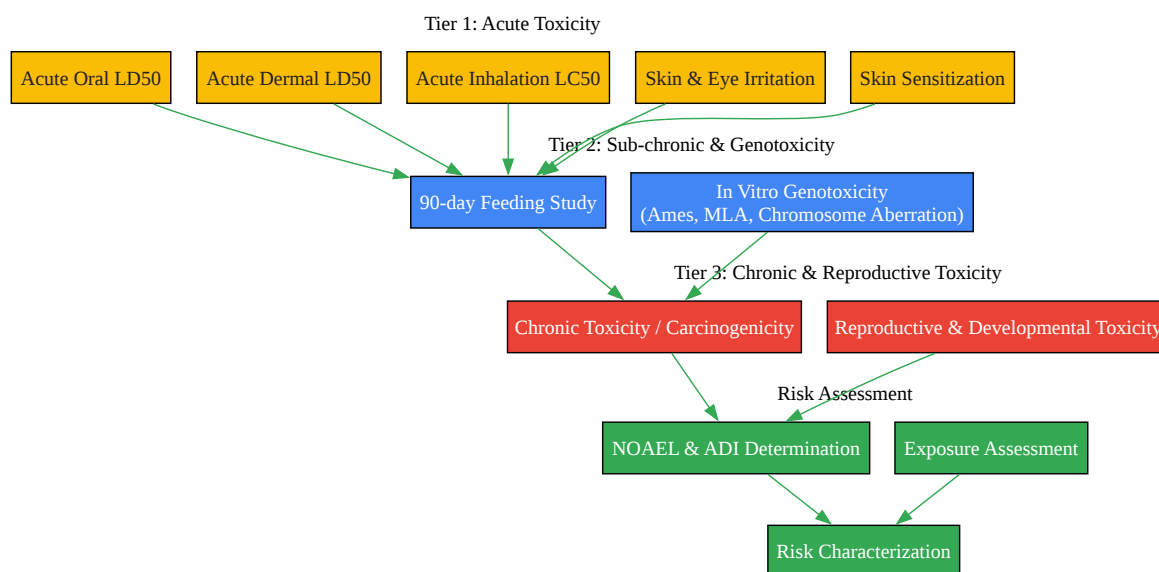
**Cyclosulfamuron** exhibits moderate toxicity to some aquatic organisms and terrestrial invertebrates.

Organism	Endpoint	Value	Classification
Fish (Rainbow Trout)	96h LC <sub>50</sub>	> 100 mg/L	Practically non-toxic
Aquatic Invertebrate (Daphnia magna)	48h EC <sub>50</sub>	10-100 mg/L	Moderately toxic
Algae (Pseudokirchneriella subcapitata)	72h EC <sub>50</sub>	0.01-1 mg/L	Highly toxic
Birds (Bobwhite Quail)	Acute Oral LD <sub>50</sub>	> 2000 mg/kg bw	Practically non-toxic
Honeybees	48h Acute Contact LD <sub>50</sub>	> 100 µg/bee	Practically non-toxic
Earthworms	14d LC <sub>50</sub>	> 1000 mg/kg soil	Practically non-toxic

## Experimental Protocols

Detailed experimental protocols for the toxicological studies on **cyclosulfamuron** are not publicly available. The following are general descriptions of the standard methodologies that would be employed for a comprehensive safety assessment of a pesticide.

## General Workflow for Pesticide Safety Assessment



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Caption: A generalized workflow for pesticide safety assessment.

- **Acute Oral, Dermal, and Inhalation Toxicity:** These studies are typically conducted in rats (oral, inhalation) and rabbits (dermal) to determine the median lethal dose (LD<sub>50</sub>) or concentration (LC<sub>50</sub>). Animals are administered a single dose of the test substance and observed for 14 days for signs of toxicity and mortality.
- **Eye and Skin Irritation:** These studies are usually performed in rabbits. A small amount of the test substance is applied to the eye or skin, and the level of irritation is scored over a period of several days.

- **Skin Sensitization:** The potential to cause an allergic skin reaction is typically assessed in guinea pigs using methods like the Buehler test or the guinea pig maximization test.
- **Sub-chronic Toxicity:** A 90-day feeding study, usually in rats and dogs, is conducted to identify target organs and establish a NOAEL for repeated exposure.
- **Genotoxicity:** A battery of tests is required, including an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell gene mutation assay (e.g., Mouse Lymphoma Assay), and an in vivo mammalian erythrocyte micronucleus test in rodents.
- **Chronic Toxicity and Carcinogenicity:** Long-term (typically 2-year) feeding studies in two rodent species (e.g., rats and mice) are performed to assess the potential for chronic toxicity and carcinogenicity.
- **Reproductive and Developmental Toxicity:** A two-generation reproductive toxicity study in rats is conducted to evaluate effects on mating, fertility, and offspring development. Developmental toxicity (teratogenicity) studies are performed in pregnant rats and rabbits.
- **Toxicokinetics:** Studies on absorption, distribution, metabolism, and excretion (ADME) are conducted, usually in rats, to understand how the body processes the chemical.

## Conclusion and Data Gaps

**Cyclosulfamuron** demonstrates low acute mammalian toxicity. It is classified as an eye irritant. Environmentally, it is non-persistent with low bioaccumulation potential, though it can be highly toxic to algae.

Significant data gaps exist in the publicly available literature regarding the long-term safety of **cyclosulfamuron**. Comprehensive and detailed studies on sub-chronic and chronic toxicity, carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity are essential for a complete risk assessment. The absence of this information prevents the establishment of health-based guidance values such as an ADI and AOEL. For a thorough evaluation of the risks associated with **cyclosulfamuron** exposure, access to the complete regulatory submission dossiers would be necessary. Researchers and professionals should exercise caution and adhere to strict safety protocols when handling this compound, given the incomplete nature of the publicly available safety data.

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## References

- 1. Cyclosulfamuron (Ref: BAS 710H) [site.herts.ac.uk]
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